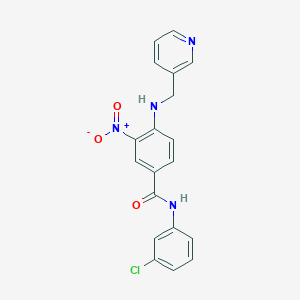![molecular formula C26H25N3O3 B5049262 7-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE](/img/structure/B5049262.png)
7-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE is a complex organic compound with potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Amination of alpha-bromocarboxylic acids: This method involves the reaction of alpha-bromocarboxylic acids with amines to form alpha-aminocarboxylic acids.
Water electrolysis and solvent exchange: These methods are used to prepare specific intermediates that are essential for the final synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
7-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-{[3-(DIMETHYLAMINO)PROPYL]AMINO}-1-METHYL-13,14-DIHYDRO-8H-5-OXA-14-AZAPENTAPHENE-8,13-DIONE include:
Hexane and heptane: These compounds share similar physical properties such as boiling points and water solubility.
Cocaine and procaine: Both are local anesthetics with similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and potential applications. Its combination of functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
7-[3-(dimethylamino)propylamino]-1-methyl-14H-naphtho[3,2-a]phenoxazine-8,13-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-15-8-6-11-19-23(15)28-24-20(32-19)14-18(27-12-7-13-29(2)3)21-22(24)26(31)17-10-5-4-9-16(17)25(21)30/h4-6,8-11,14,27-28H,7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIQRRMRJBAUQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC3=C(N2)C4=C(C(=C3)NCCCN(C)C)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-amino-4-methyl-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5049191.png)
![2-(allylthio)-4-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5049198.png)
![methyl (2S)-2-[(1-cyclohexyltriazole-4-carbonyl)amino]-4-methylpentanoate](/img/structure/B5049200.png)
![5-[(4-hydroxy-4-phenyl-1-piperidinyl)carbonyl]-1-[2-(4-methoxyphenyl)ethyl]-2-piperidinone](/img/structure/B5049212.png)
![5-Acetyl-2-[2-(2,5-dichlorophenyl)-2-oxoethyl]sulfanyl-6-methyl-4-(3-methylphenyl)-1,4-dihydropyridine-3-carbonitrile](/img/structure/B5049221.png)
![N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-4-phenylcyclohexan-1-amine](/img/structure/B5049231.png)
![2-[benzenesulfonyl(benzyl)amino]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B5049232.png)
![[1-[Acetamido-(2-chlorophenyl)methyl]naphthalen-2-yl] acetate](/img/structure/B5049240.png)
![2-hydroxy-2-methyl-N'-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}propanohydrazide](/img/structure/B5049247.png)

![METHYL 3-{[2-(2-CHLOROPHENYL)-5-METHYL-1,3-OXAZOL-4-YL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5049254.png)
![ethyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5049269.png)


